ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-[(6-formyl-1,3-benzodioxol-5-yl)oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-2-15-12(14)6-16-9-4-11-10(17-7-18-11)3-8(9)5-13/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYKELXCKVLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzodioxole Core with Formyl Substitution
a. Starting Material Preparation
- Benzodioxole derivatives such as 6-bromo-1,3-benzodioxole-5-carbaldehyde are prepared via bromination of benzodioxole followed by formylation, often using Vilsmeier-Haack or other formylation reactions.
- Alternatively, direct oxidation of methyl groups attached to benzodioxole rings can yield the aldehyde functionality.
- Oxidation of methyl groups to aldehydes can be achieved using reagents like potassium permanganate or sodium chlorite, as reported in multiple synthesis protocols. For instance, sodium chlorite in the presence of acetic acid or other acids effectively converts methyl groups into aldehydes with high selectivity.
Esterification to Form Ethyl Ester
a. Esterification of the Carboxylic Acid
- The carboxylic acid derivative of the benzodioxole core is esterified with ethanol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to produce the ethyl ester.
- Alternatively, direct transesterification of methyl esters with ethanol in the presence of a base or acid catalyst can be employed, especially when methyl esters are available as intermediates.
- Ethyl halides (e.g., ethyl bromide) in the presence of base can also facilitate the formation of ethyl esters through nucleophilic substitution reactions.
Introduction of the Formyl Group at the 6-Position
- The formyl group at the 6-position of benzodioxole derivatives can be introduced via electrophilic aromatic substitution using formylating agents such as formyl chloride or paraformaldehyde in the presence of Lewis acids like zinc chloride or titanium tetrachloride.
- A Pictet-Spengler reaction involving an aldehyde and an amino precursor can also be used to incorporate the formyl functionality, followed by oxidation if necessary.
Coupling and Final Functionalization
- The key step involves coupling the formylated benzodioxole with an ethyl acetate derivative, typically via nucleophilic substitution or esterification reactions, to form the ether linkage.
- The use of coupling reagents such as carbodiimides (e.g., EDCI) in the presence of catalysts like DMAP facilitates amide or ester bond formation.
b. Final Oxidation and Purification
- The aldehyde functional group can be further oxidized or reduced depending on the desired oxidation state, using reagents like DDQ or sodium borohydride, respectively.
Representative Data Table of Preparation Methods
Notes and Observations
- Choice of reagents significantly influences yield and selectivity. For example, sodium chlorite provides high selectivity for aldehyde formation from methyl groups.
- Reaction conditions such as temperature, solvent, and atmosphere (inert gases like argon) are critical to prevent side reactions.
- Purification techniques like chromatography (flash, column) and recrystallization are essential for obtaining high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 2-[(6-carboxy-2H-1,3-benzodioxol-5-yl)oxy]acetate.
Reduction: Ethyl 2-[(6-hydroxymethyl-2H-1,3-benzodioxol-5-yl)oxy]acetate.
Substitution: Various substituted ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions. These derivatives can further be utilized in synthesizing more complex molecules.
Biological Studies
The compound is employed in biological research to investigate enzyme interactions and metabolic pathways. Its ability to form covalent bonds with target molecules allows it to act as an enzyme inhibitor. Key areas of study include:
- Enzyme Inhibition: The formyl group can modify active sites of enzymes, inhibiting their activity.
- Antioxidant Properties: Preliminary studies indicate potential antioxidant effects by scavenging free radicals.
- Antimicrobial Activity: Research suggests possible antimicrobial effects against various pathogens.
Therapeutic Potential
Recent studies have explored the therapeutic applications of this compound in treating conditions such as diabetes and neurodegenerative diseases. For instance:
- Alzheimer's Disease: Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which could help manage symptoms associated with cognitive decline.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzodioxole ring can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Likely $ C{12}H{12}O_6 $ (based on structural analysis).
- Functional Groups : Formyl (–CHO), ester (–COOEt), and benzodioxol (–O–C$6$H$3$–O–).
Structural Analogues and Their Properties
The following table compares ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate with structurally related compounds:
Notes:
Functional Group Impact :
- The formyl group in the target compound enhances electrophilic reactivity compared to simpler esters like ethyl 2-(1,3-benzodioxol-5-yl)acetate .
- Chlorobenzoyl and trifluoromethyl substituents in analogs increase steric bulk and electron-withdrawing effects, altering solubility and biological activity .
Synthetic Efficiency :
- Methyl 2-[6-(2-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate (3b) achieves a 70% yield via silica gel chromatography, reflecting moderate efficiency .
- The target compound’s synthesis would likely require optimized conditions due to the formyl group’s sensitivity to oxidation.
Reactivity Trends:
- Ester Hydrolysis : Ethyl/methyl esters in these compounds are susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids for further coupling .
- Formyl Group Utility: The formyl group in the target compound allows for Schiff base formation or reductive amination, a pathway absent in non-formylated analogs like ethyl 2-(1,3-benzodioxol-5-yl)acetate .
Crystallographic and Computational Insights
- Structural Validation : Tools like SHELXL and ORTEP-3 are critical for resolving benzodioxol-containing structures, ensuring accurate bond-length and angle measurements .
- Ring Puckering Analysis : Benzodioxol rings often exhibit slight puckering, quantified using Cremer-Pople parameters (e.g., amplitude $ q $) to predict conformational stability .
Biological Activity
Ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by a benzodioxole ring and an ethyl acetate group, which contribute to its reactivity and interactions in biological systems. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: Ethyl 2-[(6-formyl-1,3-benzodioxol-5-yl)oxy]acetate
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol
CAS Number: 13668-86-5
The compound's structure includes a formyl group that can engage in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzodioxole moiety enhances its interaction with aromatic residues in proteins, influencing their function.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target molecules. This interaction can lead to:
- Enzyme Inhibition: The formyl group can inhibit enzyme activity by modifying active sites.
- Antioxidant Properties: The compound may exhibit antioxidant effects by scavenging free radicals.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against various pathogens.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
Antimicrobial Properties
A study published in 2018 explored the antimicrobial properties of various benzodioxole derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial efficacy, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antioxidant Activity
In another investigation focusing on the antioxidant capacity of benzodioxole derivatives, this compound was tested using DPPH radical scavenging assays. Results demonstrated that the compound effectively scavenged free radicals, indicating its potential utility in preventing oxidative stress-related diseases .
Enzyme Interaction Studies
Research involving molecular docking simulations revealed that this compound could bind effectively to various enzyme active sites. This binding was associated with significant alterations in enzyme kinetics, providing insights into the compound's mechanism of action as an inhibitor .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically begins with functionalizing the benzodioxol core. For example, formylation at the 6-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF). Subsequent etherification with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) forms the acetoxy linkage. Yield optimization requires precise control of stoichiometry, temperature (e.g., 60–80°C for etherification), and inert atmospheres to prevent side reactions .
- Characterization : Confirm intermediate structures via ¹H/¹³C NMR and FTIR (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Final product purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers ensure purity and stability during purification?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves crystalline purity. Stability tests under varying temperatures (4°C, 25°C) and light exposure should be conducted to establish storage guidelines .
Q. What analytical techniques are critical for structural elucidation?
- Key Methods :
- NMR : ¹H/¹³C NMR to confirm benzodioxol protons (δ 6.5–7.5 ppm) and acetoxy methylene group (δ 4.3–4.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺.
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects, as demonstrated in related benzodioxol derivatives .
Q. What safety protocols are essential for handling this compound?
- Safety Measures : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical assistance. Toxicity data from analogues suggest moderate hazards, requiring disposal via certified waste systems .
Advanced Research Questions
Q. How can synthetic pathways be optimized using Design of Experiments (DoE)?
- Approach : Apply factorial design to variables like reaction time, catalyst loading (e.g., K₂CO₃), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, reducing DMF volume by 30% improved etherification yield by 12% in similar esters .
Q. What computational methods predict the compound’s reactivity and biological interactions?
- Modeling Strategies :
- DFT Calculations : Simulate electrophilic substitution at the benzodioxol ring using Gaussian09 (B3LYP/6-31G* basis set).
- Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) to predict metabolic pathways or binding affinities, as seen in benzoxadiazole derivatives .
Q. How do conflicting spectral data (e.g., NMR vs. XRD) arise, and how are they resolved?
- Analysis : Discrepancies may stem from dynamic effects (e.g., rotational barriers in solution vs. solid-state). Cross-validate with variable-temperature NMR and compare XRD-derived torsion angles. For example, acetoxy group conformers in related structures showed <5° deviation between computed and experimental geometries .
Q. What in vitro assays evaluate the compound’s pharmacological potential?
- Biological Testing :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram+/Gram- bacteria.
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations. Prior studies on benzodioxol analogues showed IC₅₀ values of 1–10 µM .
Q. How can regioselectivity challenges during formylation be addressed?
- Solutions : Use directing groups (e.g., methoxy) or Lewis acids (FeCl₃) to enhance formylation at the 6-position. Competitive experiments with isotopic labeling (¹³C-formaldehyde) track reaction pathways .
Key Research Gaps
- Mechanistic Insights : Limited data on the compound’s metabolic stability in hepatic microsomes.
- Structure-Activity Relationships (SAR) : Systematic modification of the acetoxy group could enhance bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
